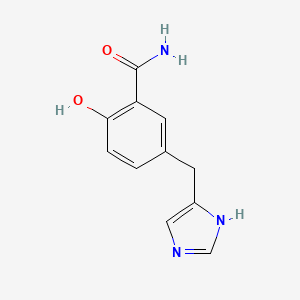
Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- is a chemical compound that features a benzamide core substituted with a hydroxy group and an imidazole moiety The presence of the imidazole ring, a five-membered heterocyclic structure containing nitrogen atoms, imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- typically involves the formation of the imidazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further functionalized to introduce the benzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Advanced techniques like continuous flow chemistry may also be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the imidazole ring.
Substitution: Nucleophiles such as amines or thiols can react with the benzamide moiety under basic conditions.
Major Products Formed
Oxidation: Formation of benzamide derivatives with carbonyl groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Contains a fused benzene and imidazole ring, known for its broad spectrum of biological activities.
2-Hydroxybenzamide: Lacks the imidazole ring but shares the benzamide core, used in various chemical syntheses.
Imidazole-4-carboxamide: Contains the imidazole ring with a carboxamide group, studied for its antiviral and anticancer properties.
Uniqueness
Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- is unique due to the presence of both the hydroxy group and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in different research fields, making it a valuable compound for further exploration .
Properties
CAS No. |
127182-75-6 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-hydroxy-5-(1H-imidazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C11H11N3O2/c12-11(16)9-4-7(1-2-10(9)15)3-8-5-13-6-14-8/h1-2,4-6,15H,3H2,(H2,12,16)(H,13,14) |
InChI Key |
PCZBZLIVMVUXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=CN2)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)

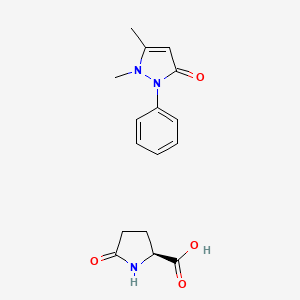

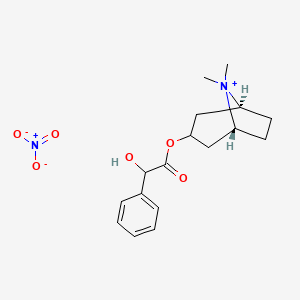
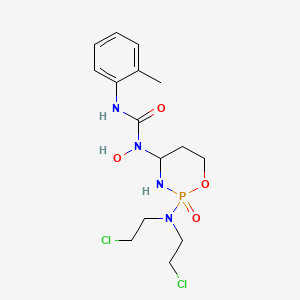
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
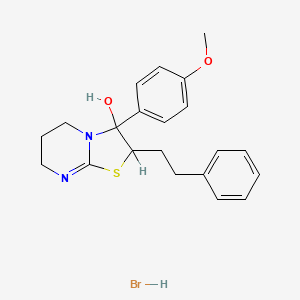
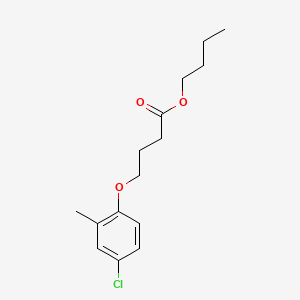
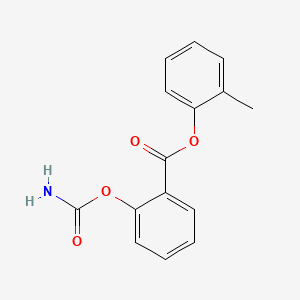
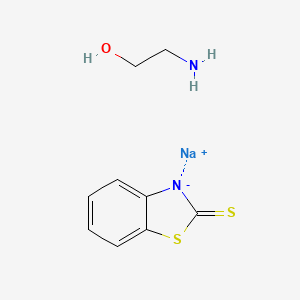
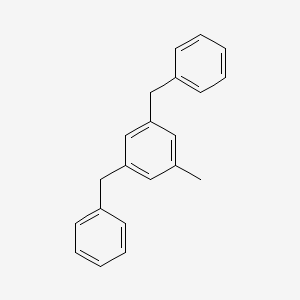
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)

